molecular formula C21H26N4O4S B2487919 Ethyl 4-(2-(2-(2-phenylacetamido)thiazol-4-yl)acetamido)piperidine-1-carboxylate CAS No. 1210814-00-8

Ethyl 4-(2-(2-(2-phenylacetamido)thiazol-4-yl)acetamido)piperidine-1-carboxylate

Cat. No.: B2487919
CAS No.: 1210814-00-8
M. Wt: 430.52
InChI Key: TWENKUZPJMCXFT-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(2-(2-phenylacetamido)thiazol-4-yl)acetamido)piperidine-1-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of Ethyl 4-(2-(2-(2-phenylacetamido)thiazol-4-yl)acetamido)piperidine-1-carboxylate involves multiple stepsThe reaction conditions typically involve the use of reagents such as thionyl chloride, ethyl acetate, and various amines under controlled temperatures and pH levels . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

Ethyl 4-(2-(2-(2-phenylacetamido)thiazol-4-yl)acetamido)piperidine-1-carboxylate undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 4-(2-(2-(2-phenylacetamido)thiazol-4-yl)acetamido)piperidine-1-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(2-(2-(2-phenylacetamido)thiazol-4-yl)acetamido)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity or altering their function. This interaction can lead to the disruption of microbial cell walls, inhibition of inflammatory pathways, or induction of apoptosis in tumor cells .

Comparison with Similar Compounds

Ethyl 4-(2-(2-(2-phenylacetamido)thiazol-4-yl)acetamido)piperidine-1-carboxylate can be compared with other thiazole derivatives such as:

Properties

IUPAC Name

ethyl 4-[[2-[2-[(2-phenylacetyl)amino]-1,3-thiazol-4-yl]acetyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4S/c1-2-29-21(28)25-10-8-16(9-11-25)22-19(27)13-17-14-30-20(23-17)24-18(26)12-15-6-4-3-5-7-15/h3-7,14,16H,2,8-13H2,1H3,(H,22,27)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWENKUZPJMCXFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)CC2=CSC(=N2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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